A Comprehensive Technical Guide to 4-(Benzyloxy)-2,2-dimethylbutanal: Structure, Synthesis, and Spectroscopic Characterization
A Comprehensive Technical Guide to 4-(Benzyloxy)-2,2-dimethylbutanal: Structure, Synthesis, and Spectroscopic Characterization
Abstract
This technical guide provides an in-depth examination of 4-(Benzyloxy)-2,2-dimethylbutanal, a substituted aldehyde of interest in synthetic organic chemistry. The document delineates the molecule's core structural features, chemical identity, and key physicochemical properties. A plausible and detailed two-step synthetic pathway, commencing with a Williamson ether synthesis followed by selective oxidation, is presented with mechanistic insights. Furthermore, this guide offers a predictive analysis of the compound's characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, and Infrared), providing a foundational framework for its empirical identification and structural verification. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the chemistry of this compound.
Chemical Identity and Physicochemical Properties
4-(Benzyloxy)-2,2-dimethylbutanal is an organic molecule featuring a core butanal structure. It is distinguished by two geminal methyl groups at the C2 position and a benzyloxy ether linkage at the C4 position. The presence of a terminal aldehyde group makes it a reactive intermediate for various chemical transformations.
Nomenclature and Structural Identifiers
The compound is systematically identified through various nomenclature and registry systems, ensuring its unambiguous representation in chemical databases and literature.
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Systematic IUPAC Name: 2,2-dimethyl-4-(phenylmethoxy)butanal[1]
Molecular Formula and Weight
The molecular composition is summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [1][3] |
| Molecular Weight | 206.28 g/mol | [3] |
| Canonical SMILES | CC(C)(C=O)CCOCC1=CC=CC=C1 | [1][3] |
| InChIKey | UEJHLNXDINALPH-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
Proposed Synthesis Pathway
A robust and logical synthetic route to 4-(Benzyloxy)-2,2-dimethylbutanal can be conceptualized in two primary stages: the selective protection of a diol via Williamson ether synthesis, followed by the mild oxidation of the remaining primary alcohol to the target aldehyde.
Overall Synthesis Workflow
The proposed pathway is designed for efficiency and control, utilizing common and well-understood laboratory transformations.
Caption: Proposed two-step synthesis of 4-(Benzyloxy)-2,2-dimethylbutanal.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol via Williamson Ether Synthesis
This step involves the selective protection of one of the two hydroxyl groups of 2,2-dimethyl-1,4-butanediol. The primary hydroxyl group is sterically less hindered than the neopentyl-like primary hydroxyl group, but careful control of stoichiometry is key. A similar procedure is well-established for related diols[4].
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Materials: 2,2-dimethyl-1,4-butanediol, Sodium Hydride (NaH, 60% dispersion in mineral oil), Benzyl Bromide (BnBr), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).
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Procedure:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,2-dimethyl-1,4-butanediol (1.0 eq) dissolved in anhydrous THF.
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Cool the solution to 0 °C using an ice bath.
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Carefully add Sodium Hydride (1.0 eq) portion-wise to the stirred solution. The addition is exothermic and will generate hydrogen gas; proper ventilation is crucial.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.
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Cool the suspension back to 0 °C and add Benzyl Bromide (1.0 eq) dropwise via a syringe.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-protected alcohol.
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Step 2: Synthesis of 4-(Benzyloxy)-2,2-dimethylbutanal via Oxidation
The primary alcohol intermediate is oxidized to the aldehyde using a mild reagent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable choice for this transformation.
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Materials: 4-(Benzyloxy)-2,2-dimethylbutan-1-ol, Pyridinium Chlorochromate (PCC), Anhydrous Dichloromethane (DCM), Celite or Silica Gel.
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Procedure:
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To a flask containing a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol (1.0 eq) in anhydrous DCM dropwise.
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Stir the resulting dark mixture at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite to filter off the chromium salts.
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Wash the filter cake thoroughly with additional diethyl ether.
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Concentrate the filtrate under reduced pressure.
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The resulting crude aldehyde can be further purified by flash column chromatography if necessary.
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Spectroscopic Analysis and Structural Elucidation
While experimental spectra for 4-(Benzyloxy)-2,2-dimethylbutanal are not available in public databases, a detailed prediction of its NMR and IR spectra can be made based on its constituent functional groups. This theoretical analysis serves as a benchmark for experimental verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 | Singlet (s) | 1H | -CH O | Aldehyde protons are highly deshielded and typically appear between 9-10 ppm. |
| 7.2-7.4 | Multiplet (m) | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~4.5 | Singlet (s) | 2H | -O-CH₂ -Ph | Methylene protons adjacent to the phenyl ring and ether oxygen. |
| ~3.4 | Triplet (t) | 2H | -CH₂ -O- | Methylene protons adjacent to the ether oxygen. |
| ~1.8 | Triplet (t) | 2H | -C(CH₃)₂-CH₂ - | Methylene protons adjacent to the quaternary carbon. |
| ~1.1 | Singlet (s) | 6H | -C(CH₃ )₂ | Geminal methyl protons on the quaternary carbon, appearing as a single sharp peak. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide a count of the unique carbon environments.
| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~204 | C=O | C HO | Aldehyde carbonyl carbons are significantly deshielded. |
| ~138 | Quaternary | Ar-C (ipso) | The aromatic carbon attached to the -CH₂O- group. |
| ~128.5 | CH | Ar-C H (ortho) | Aromatic carbons ortho to the substituent. |
| ~128.0 | CH | Ar-C H (para) | Aromatic carbon para to the substituent. |
| ~127.8 | CH | Ar-C H (meta) | Aromatic carbons meta to the substituent. |
| ~73 | CH₂ | -O-C H₂-Ph | Benzylic carbon of the ether linkage. |
| ~68 | CH₂ | -C H₂-O- | Aliphatic carbon adjacent to the ether oxygen. |
| ~48 | Quaternary | -C (CH₃)₂ | The quaternary carbon at the C2 position. |
| ~35 | CH₂ | -C(CH₃)₂-C H₂- | The methylene carbon at the C3 position. |
| ~22 | CH₃ | -C(C H₃)₂ | Equivalent geminal methyl carbons. |
Predicted Infrared (IR) Spectrum
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3050-3030 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch | -CH₃ and -CH₂- |
| ~2820 & ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) | Aldehyde |
| ~1725 | Strong | C=O Carbonyl Stretch | Aldehyde |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch | Aromatic Ring |
| ~1100 | Strong | C-O Ether Stretch | Ether |
Conclusion
4-(Benzyloxy)-2,2-dimethylbutanal is a molecule with well-defined structural characteristics. While empirical data on its physical and spectroscopic properties are sparse, its structure allows for a reliable prediction of its chemical behavior and analytical signatures. The proposed two-step synthesis from a commercially available diol offers a practical and efficient route for its preparation in a laboratory setting. The predictive spectral data provided in this guide serves as an essential reference for researchers aiming to synthesize, isolate, and characterize this compound, facilitating its use in further synthetic applications.
